molecular formula C19H16ClNO2 B1373685 1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477846-41-6

1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B1373685
CAS No.: 477846-41-6
M. Wt: 325.8 g/mol
InChI Key: FXUIXWIFCVHFCL-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 477846-41-6) is a heterocyclic compound featuring a pyridinone core substituted at positions 1, 3, and 4 (Figure 1). Its IUPAC name is 1-benzyl-3-[(4-chlorophenyl)methyl]-4-hydroxy-1,2-dihydropyridin-2-one , reflecting the benzyl (C₆H₅CH₂) and 4-chlorobenzyl (4-Cl-C₆H₄CH₂) groups at positions 1 and 3, respectively, and a hydroxyl group at position 4. The molecular formula is C₁₉H₁₆ClNO₂ , with a molecular weight of 325.79 g/mol . Common synonyms include 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone and 10N-823 (Key Organics product code).

Table 1: Key Structural Descriptors

Property Value
Molecular Formula C₁₉H₁₆ClNO₂
Molecular Weight 325.79 g/mol
IUPAC Name 1-benzyl-3-[(4-chlorophenyl)methyl]-4-hydroxy-1,2-dihydropyridin-2-one
CAS Registry Number 477846-41-6
SMILES OC1=C(CC2=CC=C(Cl)C=C2)C(=O)N(CC3=CC=CC=C3)C=C1

Position Within Hydroxypyridinone Family

This compound belongs to the 3-hydroxy-4-pyridinone (3,4-HOPO) subclass, characterized by a hydroxyl group at position 3 and a ketone at position 4. Unlike 1,2-HOPOs (e.g., deferiprone) or 3,2-HOPOs, 3,4-HOPOs exhibit enhanced metal-chelating stability due to their optimal geometry for coordinating hard Lewis acids like Fe³⁺ and Al³⁺. The benzyl and 4-chlorobenzyl substituents introduce steric bulk and lipophilicity, modulating solubility and target specificity.

Functional Comparison of HOPO Subclasses

Subclass Chelating Sites Common Applications
1,2-HOPO O⁻, N Antibacterial agents
3,2-HOPO O⁻, N Enzyme inhibition
3,4-HOPO O⁻, O Metal scavenging, catalysis

Chemical Identifiers and Registration Data

The compound is registered under:

  • CAS : 477846-41-6
  • MDL Number : MFCD01871392
  • PubChem CID : Not explicitly listed (related entries: CID 54687404 for 3-benzyl-4-hydroxy-1-(4-methylbenzyl)-2(1H)-pyridinone).
  • REACH Status : Exempt due to low annual tonnage or research use.

Historical Context of Hydroxypyridinone Research

Hydroxypyridinones gained prominence in the 1980s with deferiprone, a 3-hydroxy-4-pyridinone used for iron overload therapy. Subsequent research focused on modifying substituents to enhance selectivity and pharmacokinetics. The synthesis of this compound represents efforts to optimize aromatic substitutions for applications in catalysis and materials science. Key milestones include:

  • 1990s : Development of tripodal 3,4-HOPO ligands for radionuclide decorporation.
  • 2010s : Exploration of fluorinated HOPOs for antimicrobial activity.
  • 2020s : Integration of HOPOs into dendrimers for environmental remediation.

Significance in Chemical and Materials Science

This compound’s dual aromatic substituents and hydroxypyridinone core enable unique properties:

  • Metal Chelation : The 3,4-HOPO motif binds Fe³⁺ with logβ values exceeding 30, making it suitable for catalytic oxidation reactions.
  • Lipophilicity Modulation : The 4-chlorobenzyl group increases logP, enhancing membrane permeability for potential biomedical applications.
  • Synthetic Versatility : Serves as a precursor for polydentate ligands in luminescent sensors (e.g., Eu³⁺ detection).

Table 2: Applications in Materials Science

Application Mechanism Reference
Catalytic Oxidation Fe³⁺-mediated radical generation
Fluorescent Probes Lanthanide coordination
Polymer Stabilizers Radical scavenging

This compound exemplifies the intersection of organic synthesis and functional material design, offering a template for advanced chelators and catalysts. Future directions include covalent immobilization on silica supports for heterogeneous catalysis.

Properties

IUPAC Name

1-benzyl-3-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-16-8-6-14(7-9-16)12-17-18(22)10-11-21(19(17)23)13-15-4-2-1-3-5-15/h1-11,22H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUIXWIFCVHFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154619
Record name 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477846-41-6
Record name 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477846-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via condensation reactions involving benzyl and 4-chlorobenzyl derivatives with a pyridinone precursor. The key step is the formation of the pyridinone ring substituted at positions 1 and 3 with benzyl groups and a hydroxy group at position 4.

  • Condensation and Alkylation: The core pyridinone ring is constructed or obtained, followed by selective alkylation at the nitrogen (position 1) and carbon (position 3) centers using benzyl halides and 4-chlorobenzyl halides, respectively.
  • Solvent-Free or Solvent-Based Methods: Both solvent-free condensation/reduction sequences and reactions in aprotic solvents such as dimethylformamide or dimethyl sulfoxide are reported to be effective, with the latter preferred for controlling reaction rates and yields.
  • Use of Bases: Alkylation reactions are typically carried out in the presence of inorganic or organic bases (e.g., potassium carbonate, triethylamine) to deprotonate the pyridinone nitrogen and facilitate nucleophilic substitution.

Representative Reaction Conditions

Step Reagents & Conditions Purpose Notes
1 Pyridinone precursor + benzyl chloride derivatives Formation of N- and C-substituted pyridinone Use aprotic solvents (DMF, DMSO) and base
2 Condensation with 4-chlorobenzyl chloride Introduction of 4-chlorobenzyl substituent at C-3 Controlled temperature (~20–50°C) to optimize yield
3 Hydroxylation or introduction of hydroxy group Formation of 4-hydroxy substituent May involve oxidation or hydrolysis steps
4 Purification Column chromatography or recrystallization Ensures high purity and yield

Industrial Scale Considerations

  • Continuous Flow Synthesis: To enhance scalability and reproducibility, continuous flow reactors are employed in industrial settings, allowing precise control over reaction parameters.
  • Automated Systems: Use of automated synthesis platforms improves throughput and quality control.
  • Yield Optimization: Reaction parameters such as solvent choice, temperature, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize by-products.

Detailed Mechanistic Insights and Reaction Pathways

Alkylation Mechanism

  • The nitrogen atom of the pyridinone ring acts as a nucleophile, attacking the electrophilic benzyl halide carbon to form the N-benzyl substituted intermediate.
  • Similarly, the carbon at position 3 undergoes nucleophilic substitution with 4-chlorobenzyl halide under basic conditions.
  • The hydroxy group at position 4 is either introduced during ring formation or by subsequent oxidation/hydrolysis.

Solvent and Base Effects

  • Aprotic solvents such as dimethylformamide and dimethyl sulfoxide favor the SN2 alkylation mechanism by stabilizing ions without donating protons.
  • Bases like potassium carbonate or triethylamine neutralize generated acid and promote deprotonation of the pyridinone nitrogen, enhancing nucleophilicity.

Comparative Analysis of Preparation Methods

Method Type Solvent Base Temperature Yield (%) Notes
Solvent-Free Condensation/Reduction None Solid base or none 50–80°C Moderate to High Eco-friendly, fewer solvents
Solvent-Based Alkylation DMF, DMSO K2CO3, Et3N 20–50°C High (up to 70%) Better control, higher purity
Industrial Continuous Flow Various (optimized) Automated base addition Controlled Very High Scalable, reproducible

Research Findings on Preparation Optimization

  • One-Pot Synthesis: Some studies report one-pot methods combining ring formation and alkylation steps to reduce reaction time and purification steps.
  • Temperature Control: Maintaining reaction temperature between 20–50°C avoids decomposition and side reactions.
  • Stoichiometry: Using slight excess of benzyl halides ensures complete substitution without significant side product formation.
  • Purification: Column chromatography using silica gel and gradient elution effectively isolates the target compound with >95% purity.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Solvent DMF or DMSO preferred Enhances nucleophilicity, controls reaction rate
Base K2CO3 or triethylamine Facilitates deprotonation and substitution
Temperature 20–50°C Balances reaction speed and selectivity
Reaction Time 4–12 hours Ensures completion of alkylation
Purification Silica gel chromatography Achieves high purity product

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products.

Scientific Research Applications

1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties among selected pyridinone analogs:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Benzyl 4-Chlorobenzyl ~340–350* Lipophilic, moderate solubility
1-Propyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone Propyl 4-Chlorobenzyl ~295 Increased hydrophilicity vs. benzyl
1-(4-Chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone 4-Chlorobenzyl 2,4-Dichlorobenzyl 394.68 Higher Cl content, lower solubility
1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone Benzyl Hydroxy, methyl 231.25 Polar, improved bioavailability
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone 4-Pyridinylmethyl 2,4-Dichlorobenzyl ~370 Enhanced basicity, potential CNS activity

*Estimated based on analogs.

Key Observations :

  • Lipophilicity : The target compound’s benzyl and 4-chlorobenzyl groups contribute to higher lipophilicity compared to analogs with alkyl (e.g., propyl) or polar (e.g., hydroxy-methyl) substituents .
  • Solubility : Chlorinated analogs (e.g., 2,4-dichlorobenzyl derivatives) exhibit reduced aqueous solubility due to increased halogen content .
  • Bioavailability: Polar modifications at position 3 (e.g., hydroxyl or hydroxymethyl groups) enhance oral bioavailability, as seen in optimized pyridinones for antimalarial applications .
Antidepressant Potential

YL-0919, a pyridinone derivative with a piperidin-4-ylmethyl group at position 1, acts as a serotonin reuptake inhibitor and 5-HT1A agonist, showing strong antidepressant effects . While the target compound lacks the piperidine moiety, its benzyl/chlorobenzyl substituents may influence monoamine transporter affinity, though direct evidence is unavailable.

Antimicrobial Activity

Pyridinones with sulfonyl or halogenated benzyl groups (e.g., 1-benzyl-3-aryl-2-thiohydantoins) exhibit anti-Trypanosoma brucei activity . The target compound’s 4-chlorobenzyl group may enhance parasiticidal effects through hydrophobic interactions with target enzymes.

Enzyme Inhibition

Influenza PAN endonuclease inhibitors feature pyridinones with substitutions at positions 4–6, where electronic effects of substituents (e.g., Cl, F) improve binding affinity . The target compound’s 4-hydroxy group and chlorinated benzyl substituent could facilitate metal chelation or hydrophobic pocket interactions in similar enzymatic targets.

Biological Activity

1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS: 477846-41-6) is a pyridinone derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications as an enzyme inhibitor, particularly against tyrosinase, and its antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C19H16ClNO2
  • Molecular Weight : 325.80 g/mol
  • Structure : The compound features a hydroxypyridinone core with benzyl and chlorobenzyl substituents, which are crucial for its biological activity.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibition of this enzyme is significant for cosmetic applications, particularly in skin whitening products. Studies have shown that derivatives of pyridinones exhibit potent tyrosinase inhibitory effects.

  • Inhibition Studies : Research indicates that compounds structurally similar to this compound demonstrate IC50 values in the micromolar range against tyrosinase, suggesting effective inhibition potential. For instance, some hydroxypyridinone derivatives have been reported with IC50 values as low as 1.95 µM .

Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress and related diseases. The antioxidant capacity of this compound has been evaluated through various assays.

  • DPPH Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant .

Synthesis and Evaluation

A study focused on synthesizing various hydroxypyridinone derivatives, including this compound, evaluated their biological activities through molecular docking studies and in vitro assays.

CompoundIC50 (µM)Activity Type
Compound I1.95Tyrosinase Inhibitor
Compound II2.79Tyrosinase Inhibitor
This compoundTBDAntioxidant

These findings highlight the potential of this compound as a lead structure for developing new cosmetic agents targeting hyperpigmentation disorders.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with the active site of tyrosinase. The studies suggest that the compound forms hydrogen bonds and hydrophobic interactions, enhancing its inhibitory efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization or multicomponent reactions. For example, base-catalyzed Knoevenagel condensation of bifunctional precursors (e.g., N-(3-oxoalkenyl) phenylacetamides) forms the pyridinone core . Alternatively, nucleophilic substitution between chlorinated intermediates and hydroxyl-bearing moieties (e.g., 4-hydroxy-2(1H)-pyridinone derivatives) under basic conditions is effective . Yield optimization requires control of solvent polarity (e.g., ethanol for solubility), temperature (room temperature to reflux), and stoichiometric ratios of aldehydes/ketones .

Q. How can spectroscopic techniques (NMR, IR) resolve tautomeric forms of 4-hydroxy-2(1H)-pyridinone derivatives?

  • Methodological Answer : The keto-enol tautomerism of the 4-hydroxy group can be analyzed using 1H^1H-NMR. In DMSO-d6, the enolic -OH proton typically appears as a broad singlet near δ 12–14 ppm, while the keto form shows no such signal. IR spectroscopy further confirms tautomerism via O-H stretching (~3200 cm1^{-1}) and carbonyl absorption (~1650 cm1^{-1}) .

Q. What are standard protocols for assessing the antifungal activity of this compound?

  • Methodological Answer : Antifungal activity is evaluated using microdilution assays against Candida albicans or Aspergillus niger. Serial dilutions (e.g., 0.5–128 µg/mL) in RPMI-1640 medium are incubated at 35°C for 48 hours, with fluconazole as a positive control. Minimum inhibitory concentration (MIC) is determined via optical density measurements or colony counting .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and predict thermodynamic stability (e.g., Gibbs free energy of tautomers). Molecular docking against fungal CYP51 (lanosterol demethylase) identifies potential binding interactions, such as hydrogen bonds with the 4-hydroxy group or π-π stacking with benzyl substituents .

Q. What strategies address contradictions in spectral data or bioactivity between synthetic batches?

  • Methodological Answer : Batch variability may arise from impurities (e.g., unreacted 4-chlorobenzyl chloride) or tautomeric shifts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using high-resolution mass spectrometry (HRMS). For bioactivity discrepancies, repeat assays under standardized conditions (pH, temperature) and include internal controls .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and test for antifungal potency. Key parameters include logP (lipophilicity), hydrogen-bond donor/acceptor count, and steric effects. In vivo efficacy can be assessed in murine candidiasis models, comparing survival rates and fungal burden .

Q. What experimental designs mitigate challenges in crystallizing 2(1H)-pyridinone derivatives for X-ray analysis?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. For stubborn cases, use seeding techniques or co-crystallization with stabilizing agents (e.g., acetic acid). X-ray diffraction data refinement should account for potential disorder in the benzyl groups .

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